molecular formula C24H21N3O5 B11303378 N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11303378
M. Wt: 431.4 g/mol
InChI Key: YHUPGLUXKURTCY-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a combination of methoxyphenyl and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the methoxyphenyl groups and the acetamide linkage. The reaction conditions often involve the use of polar solvents, acidic or basic catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce different heterocyclic derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structural features make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and methoxyphenyl-containing molecules. Examples include:

  • 5-(4-methoxyphenyl)-1,2,4-oxadiazole
  • N-(3-methoxyphenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O5/c1-29-19-11-9-18(10-12-19)25-22(28)15-31-21-8-3-5-16(13-21)23-26-24(32-27-23)17-6-4-7-20(14-17)30-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

YHUPGLUXKURTCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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